molecular formula C23H25ClF3N3O4S B12637244 C23H25ClF3N3O4S

C23H25ClF3N3O4S

Cat. No.: B12637244
M. Wt: 532.0 g/mol
InChI Key: PNRHLPQJENIGJX-HNNXBMFYSA-N
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Description

The compound with the molecular formula C23H25ClF3N3O4S Tianeptine . It is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Tianeptine has a unique pharmacological profile compared to other antidepressants, as it acts as a selective serotonin reuptake enhancer rather than an inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine involves several steps:

    Starting Materials: The synthesis begins with 7-aminoheptanoic acid and 5,8-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

    Reaction Steps:

Industrial Production Methods

Industrial production of Tianeptine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Tianeptine undergoes several types of chemical reactions, including:

    Oxidation: Tianeptine can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule.

    Substitution: Halogen substitution reactions can occur on the aromatic rings of Tianeptine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation Products: Various oxidized metabolites of Tianeptine.

    Reduction Products: Reduced forms of Tianeptine with modified functional groups.

    Substitution Products: Halogenated derivatives of Tianeptine.

Scientific Research Applications

Tianeptine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of tricyclic antidepressants.

    Biology: Studied for its effects on neurotransmitter systems and neuroplasticity.

    Medicine: Primarily used in the treatment of major depressive disorder and has been studied for potential use in treating anxiety and stress-related disorders.

    Industry: Used in the pharmaceutical industry for the production of antidepressant medications.

Mechanism of Action

Tianeptine exerts its effects through several mechanisms:

    Serotonin Reuptake Enhancement: Unlike most antidepressants, Tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.

    Neuroplasticity: Tianeptine has been shown to promote neuroplasticity, particularly in the hippocampus, which is associated with its antidepressant effects.

    Molecular Targets: Tianeptine targets serotonin transporters and modulates the activity of glutamate receptors, which are involved in synaptic plasticity and mood regulation.

Comparison with Similar Compounds

Similar Compounds

    Amitriptyline: Another tricyclic antidepressant but acts as a serotonin reuptake inhibitor.

    Imipramine: Similar to Amitriptyline, it inhibits the reuptake of serotonin and norepinephrine.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action compared to Tianeptine.

Uniqueness of Tianeptine

    Mechanism of Action: Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants that typically inhibit serotonin reuptake.

    Neuroplasticity: Its ability to promote neuroplasticity is a distinctive feature that contributes to its therapeutic effects.

Properties

Molecular Formula

C23H25ClF3N3O4S

Molecular Weight

532.0 g/mol

IUPAC Name

N-[(2S)-1-[4-chloro-3-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H25ClF3N3O4S/c1-14-3-6-18(7-4-14)35(33,34)30-11-9-16(10-12-30)22(32)28-15(2)21(31)29-17-5-8-20(24)19(13-17)23(25,26)27/h3-8,13,15-16H,9-12H2,1-2H3,(H,28,32)(H,29,31)/t15-/m0/s1

InChI Key

PNRHLPQJENIGJX-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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